Acetic anhydride-1,1'-13C2

Catalog No.
S1493504
CAS No.
90980-78-2
M.F
C4H6O3
M. Wt
104.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic anhydride-1,1'-13C2

CAS Number

90980-78-2

Product Name

Acetic anhydride-1,1'-13C2

IUPAC Name

acetyl acetate

Molecular Formula

C4H6O3

Molecular Weight

104.07 g/mol

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1

InChI Key

WFDIJRYMOXRFFG-CQDYUVAPSA-N

SMILES

CC(=O)OC(=O)C

Synonyms

Acetic Acid 1,1’-Anhydride-1,1’-13C2; Acetic Oxide-1,1’-13C2; Acetyl Acetate-1,1’-13C2; Acetyl Ether-1,1’-13C2; Acetyl Oxide-1,1’-13C2; Ethanoic Anhydride-1,1’-13C2

Canonical SMILES

CC(=O)OC(=O)C

Isomeric SMILES

C[13C](=O)O[13C](=O)C

The exact mass of the compound Acetic anhydride-1,1'-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic anhydride-1,1'-13C2 is a high-purity, stable isotope-labeled (SIL) acetylating agent. Its primary function is to introduce a precisely defined 13C2-acetyl group onto nucleophilic substrates, such as amines and hydroxyls. This specific labeling pattern, where both carbon atoms of the acetyl group are 13C, provides a distinct mass shift of +2 Da per acetyl group compared to its unlabeled counterpart. This property is fundamental to its use in quantitative mass spectrometry (MS) for applications like proteomics, metabolite analysis, and the synthesis of internal standards for pharmacokinetic studies.

Substituting Acetic anhydride-1,1'-13C2 with its unlabeled analog is analytically invalid for isotope dilution mass spectrometry, as it eliminates the mass difference required for quantification. Using deuterated analogs (e.g., Acetic anhydride-d6) introduces procurement risks related to analytical reproducibility; deuterium labeling can cause chromatographic retention time shifts and is susceptible to H/D exchange, potentially compromising quantification accuracy. Other acetylating agents, like acetyl chloride, offer different reactivity profiles and generate corrosive HCl byproducts, making them unsuitable for sensitive substrates where reaction conditions must be precisely controlled. Therefore, for applications requiring stable, unambiguous mass-based tracking of acetylation, Acetic anhydride-1,1'-13C2 is not directly interchangeable with these common alternatives.

Superior Analytical Stability and Co-elution Compared to Deuterated Analogs

In isotope dilution mass spectrometry (IDMS), the ideal internal standard co-elutes perfectly with the unlabeled analyte. Stable isotope labels using 13C cause negligible changes in physicochemical properties, ensuring co-elution. In contrast, deuterated standards (e.g., from Acetic anhydride-d6) often elute earlier in reverse-phase liquid chromatography due to the strengthening of C-D bonds compared to C-H bonds. This chromatographic shift can compromise accurate quantification by exposing the standard and analyte to different matrix effects at different times.

Evidence DimensionChromatographic Co-elution & Isotopic Stability
Target Compound DataChemically and physically near-identical to analyte, ensuring co-elution and no isotopic exchange.
Comparator Or BaselineDeuterated Standards: Frequently exhibit altered chromatographic retention times and potential for H/D exchange.
Quantified Difference13C labeling avoids the chromatographic shifts and isotopic instability that can occur with deuterated analogs.
ConditionsLiquid Chromatography-Mass Spectrometry (LC-MS) based quantitative analysis in complex biological matrices.

This ensures higher accuracy and reproducibility in quantitative bioanalysis by minimizing analytical errors caused by matrix effects and isotopic instability.

Enables Unambiguous Flux Quantification in 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (13C-MFA) relies on tracking the incorporation of labeled carbon atoms through metabolic networks to quantify reaction rates (fluxes). Using a [1,2-13C] acetyl source, derived from Acetic anhydride-1,1'-13C2, provides a distinct labeling pattern that is critical for resolving fluxes through pathways like the TCA cycle, glyoxylate shunt, and lipid synthesis. This dual-labeled precursor provides more constraints for computational models compared to a singly-labeled source, leading to more accurate and resolved flux maps.

Evidence DimensionMetabolic Flux Resolution
Target Compound DataProvides a [1,2-13C] acetyl group, enabling robust tracking of the intact two-carbon unit through metabolic pathways.
Comparator Or BaselineUnlabeled Acetic Anhydride: Provides no flux information. Singly-labeled ([1-13C] or [2-13C]) acetate: Provides fewer constraints, potentially leading to ambiguous or less precise flux calculations.
Quantified DifferenceThe use of multiple isotope tracers, including 13C2-acetate, is a key strategy to improve the precision and scope of flux estimations in complex metabolic networks.
ConditionsCell culture experiments using 13C-labeled substrates followed by GC-MS or LC-MS analysis of metabolite labeling patterns.

For researchers in metabolic engineering or systems biology, procuring the 1,1'-13C2 version is essential for generating high-confidence, quantitative models of cellular metabolism.

Precursor Suitability: High Isotopic Purity for Reliable Internal Standard Synthesis

The synthesis of stable isotope-labeled internal standards (SIL-IS) for regulated bioanalysis demands precursors with high and consistent isotopic purity. Commercially available Acetic anhydride-1,1'-13C2 typically specifies an isotopic purity of ≥99 atom % 13C. Using a precursor with high isotopic enrichment is critical to minimize the presence of unlabeled species in the final internal standard, which could otherwise interfere with the quantification of the native analyte at low concentrations. This ensures the resulting SIL-IS provides reliable correction for matrix effects and improves the reproducibility of LC-MS/MS measurements.

Evidence DimensionIsotopic Purity (Atom % 13C)
Target Compound Data≥99%
Comparator Or BaselineLower purity or custom-synthesized batches with unverified isotopic enrichment.
Quantified DifferenceGuaranteed high isotopic purity reduces lot-to-lot variability and minimizes risk of analytical interference from unlabeled impurities.
ConditionsSynthesis of SIL-IS for use in validated quantitative LC-MS/MS bioanalytical methods.

Procuring a precursor with certified high isotopic purity is a crucial risk mitigation step in developing robust and reliable quantitative assays for drug development and clinical diagnostics.

Synthesis of High-Fidelity Internal Standards for Regulated Bioanalysis

This reagent is the right choice for synthesizing 13C2-labeled internal standards for use in pharmacokinetic, toxicokinetic, and drug metabolism studies. Its high isotopic purity and the superior analytical stability of 13C labels over deuterium labels ensure the development of robust, reproducible, and accurate LC-MS/MS methods required in drug development pipelines.

Quantitative Analysis of Protein Acetylation in Proteomics

When investigating protein post-translational modifications, this compound serves as a derivatizing agent to introduce a stable and unambiguous mass tag. Unlike deuterated reagents, the 13C2-acetyl group does not affect chromatographic behavior, enabling more precise quantification of acetylation levels between different biological samples.

Mechanistic Studies in Metabolic Engineering and Chemical Synthesis

For elucidating metabolic pathways or reaction mechanisms, the ability to track the intact 13C2-acetyl unit is critical. This reagent allows researchers to precisely determine the fate of acetate in biological systems or the incorporation of an acetyl group in a chemical synthesis, providing definitive data to support mechanistic hypotheses.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023

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